5-(1-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopropylpentanamide
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Overview
Description
5-(1-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-(PROPAN-2-YL)PENTANAMIDE is a complex organic compound that features a benzodioxole ring, a quinazolinone core, and a pentanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-(PROPAN-2-YL)PENTANAMIDE typically involves multi-step organic reactions The initial step often includes the formation of the benzodioxole ring through a cyclization reactionThe final step involves the attachment of the pentanamide side chain through an amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(1-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-(PROPAN-2-YL)PENTANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
5-(1-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-(PROPAN-2-YL)PENTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-(PROPAN-2-YL)PENTANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-propanol: Shares the benzodioxole ring but lacks the quinazolinone core and pentanamide side chain.
4-(5-benzo(1,3)dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide: Contains a benzodioxole ring but has different functional groups and core structures.
Uniqueness
5-(1-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-(PROPAN-2-YL)PENTANAMIDE is unique due to its combination of a benzodioxole ring, a quinazolinone core, and a pentanamide side chain. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C25H28N4O6 |
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Molecular Weight |
480.5 g/mol |
IUPAC Name |
5-[1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-propan-2-ylpentanamide |
InChI |
InChI=1S/C25H28N4O6/c1-16(2)26-22(30)9-5-6-12-28-24(32)18-7-3-4-8-19(18)29(25(28)33)14-23(31)27-17-10-11-20-21(13-17)35-15-34-20/h3-4,7-8,10-11,13,16H,5-6,9,12,14-15H2,1-2H3,(H,26,30)(H,27,31) |
InChI Key |
QMZVUQVGXRPNFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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